
Aloc-Thr-OtBu
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-α-Allyloxycarbonyl-L-threonine t-butyl ester, commonly known as Aloc-Thr-OtBu, is a protected amino acid derivative used extensively in peptide synthesis. This compound is particularly valuable due to its orthogonal protecting groups, which allow for selective deprotection during peptide assembly.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-α-Allyloxycarbonyl-L-threonine t-butyl ester typically involves the protection of the amino and hydroxyl groups of threonine. The amino group is protected with an allyloxycarbonyl (Aloc) group, while the hydroxyl group is protected with a t-butyl (OtBu) group.
Industrial Production Methods
In industrial settings, the production of N-α-Allyloxycarbonyl-L-threonine t-butyl ester follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .
Análisis De Reacciones Químicas
Types of Reactions
N-α-Allyloxycarbonyl-L-threonine t-butyl ester undergoes various chemical reactions, including:
Deprotection Reactions: The Aloc group can be removed using palladium catalysts, while the OtBu group is typically removed using trifluoroacetic acid (TFA).
Coupling Reactions: It can be coupled with other amino acids using carbodiimide-based coupling reagents like HATU or DIC.
Common Reagents and Conditions
Major Products
The primary products of these reactions are peptides with selectively deprotected amino acids, which can be further modified or elongated in peptide synthesis .
Aplicaciones Científicas De Investigación
N-α-Allyloxycarbonyl-L-threonine t-butyl ester is widely used in:
Chemistry: As a building block in solid-phase peptide synthesis (SPPS).
Biology: In the synthesis of biologically active peptides and proteins.
Medicine: For the development of peptide-based drugs and therapeutic agents.
Industry: In the production of custom peptides for research and commercial purposes.
Mecanismo De Acción
The mechanism of action of N-α-Allyloxycarbonyl-L-threonine t-butyl ester involves its role as a protected amino acid in peptide synthesis. The protecting groups (Aloc and OtBu) prevent unwanted side reactions during peptide assembly. The selective removal of these groups allows for the stepwise construction of peptides with high precision .
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-Thr(tBu)-OH: Another protected threonine derivative used in peptide synthesis.
Fmoc-Ser(tBu)-OH: A similar compound with serine instead of threonine.
Fmoc-Tyr(tBu)-OH: A tyrosine derivative with similar protecting groups.
Uniqueness
N-α-Allyloxycarbonyl-L-threonine t-butyl ester is unique due to its orthogonal protecting groups, which provide greater flexibility and control in peptide synthesis compared to other protected amino acids .
Propiedades
IUPAC Name |
tert-butyl (2S,3R)-3-hydroxy-2-(prop-2-enoxycarbonylamino)butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-6-7-17-11(16)13-9(8(2)14)10(15)18-12(3,4)5/h6,8-9,14H,1,7H2,2-5H3,(H,13,16)/t8-,9+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZBWBDABYCODNU-BDAKNGLRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OC(C)(C)C)NC(=O)OCC=C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)OC(C)(C)C)NC(=O)OCC=C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
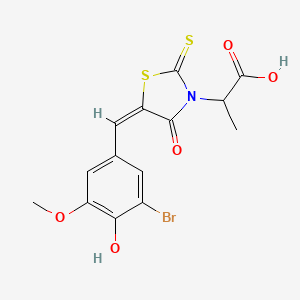
![3-(4-fluorophenyl)-5-methyl-2,4-dioxo-N-(4-(trifluoromethyl)phenyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2764424.png)
![N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-3-methoxybenzamide](/img/structure/B2764426.png)
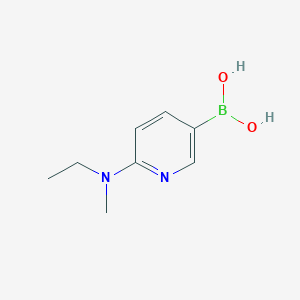
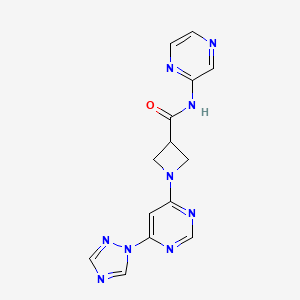
![3-[(4-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile](/img/structure/B2764429.png)
![4-(3-Chlorobenzenesulfonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2764431.png)
![2-Cyclopropyl-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid](/img/structure/B2764432.png)
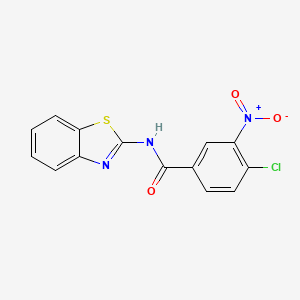
![Methyl 2-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoate](/img/structure/B2764434.png)
![Ethyl 6-acetyl-2-(3,4-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2764435.png)

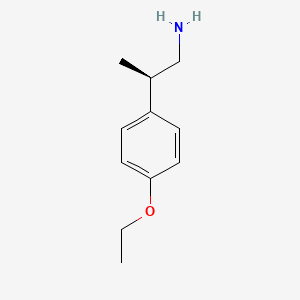
![2-amino-1-(2H-1,3-benzodioxol-5-yl)-N-(3-ethoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2764444.png)
